

UPF 1069: A Selective Chemical Probe for PARP-2

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: UPF 1069

Cat. No.: B1683455

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Poly(ADP-ribose) polymerase 2 (PARP-2) is a key enzyme in the DNA damage response and has emerged as a significant therapeutic target. Distinguishing its specific functions from the closely related PARP-1 has been a challenge, necessitating the development of selective chemical probes. **UPF 1069** is a potent and selective inhibitor of PARP-2, demonstrating significant utility in elucidating the distinct roles of this enzyme. This technical guide provides a comprehensive overview of **UPF 1069**, including its biochemical and cellular activities, detailed experimental protocols for its use, and its application in studying PARP-2-mediated signaling pathways.

Introduction to UPF 1069

UPF 1069 is a derivative of isoquinolinone that acts as a competitive inhibitor at the NAD⁺ binding site of PARP enzymes.^[1] Its chemical structure confers a significant selectivity for PARP-2 over PARP-1, making it an invaluable tool for investigating the specific biological functions of PARP-2.^{[1][2]}

Chemical Properties

Property	Value	Reference
IUPAC Name	5-(2-oxo-2-phenylethoxy)-1,2-dihydroisoquinolin-1-one	[3]
Molecular Formula	C ₁₇ H ₁₃ NO ₃	[1]
Molecular Weight	279.29 g/mol	[1]
CAS Number	1048371-03-4	[1]
Appearance	White to off-white solid	[4]
Solubility	Soluble in DMSO	[1]

Biochemical Activity and Selectivity

UPF 1069 exhibits a distinct inhibitory profile, with a significantly higher affinity for PARP-2 compared to PARP-1. This selectivity is crucial for dissecting the individual contributions of these two enzymes to cellular processes.

In Vitro Inhibitory Potency

The inhibitory activity of **UPF 1069** against PARP-1 and PARP-2 has been determined through biochemical assays measuring the incorporation of radiolabeled NAD⁺.

Enzyme	IC ₅₀ (μM)	Selectivity (PARP-1/PARP-2)	Reference
PARP-1	8	~27-fold	[1][4]
PARP-2	0.3	[1][4]	

Cellular Activity and Biological Effects

UPF 1069 has been utilized in various cellular models to probe the functions of PARP-2, revealing its involvement in DNA repair, cell survival, and transcriptional regulation.

Inhibition of PARP-2 in Cellular Contexts

In cellular assays, **UPF 1069** effectively reduces PARP-2 activity. For instance, in PARP-1-deficient fibroblasts, 1 μ M **UPF 1069** reduces the residual PARP activity by approximately 80%.
[4]

Role in DNA Repair and Genomic Stability

PARP-2 plays a role in the repair of DNA single-strand breaks (SSBs) and base excision repair (BER).^{[5][6]} It functions in concert with PARP-1 to maintain genomic integrity.^[6] Specifically, PARP-2 has been shown to be preferentially activated by 5' phosphorylated DNA breaks, suggesting a role in the recognition of later repair intermediates in SSBR.^[5]

Modulation of Androgen Receptor Signaling in Prostate Cancer

A significant application of **UPF 1069** has been in elucidating the role of PARP-2 in prostate cancer. Studies have shown that **UPF 1069** can inhibit the growth of androgen-dependent prostate cancer cells.^{[7][8]} This effect is mediated through the disruption of the interaction between PARP-2 and the pioneer transcription factor FOXA1.^{[7][8]} This disruption, in turn, attenuates androgen receptor (AR)-mediated gene expression.^{[7][8]}

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Experimental Protocols

This section provides detailed methodologies for key experiments to assess the activity of **UPF 1069** as a PARP-2 chemical probe.

Biochemical PARP-2 Enzymatic Assay

This assay measures the inhibitory effect of **UPF 1069** on the enzymatic activity of recombinant PARP-2 by quantifying the incorporation of radiolabeled NAD⁺ into histone proteins.

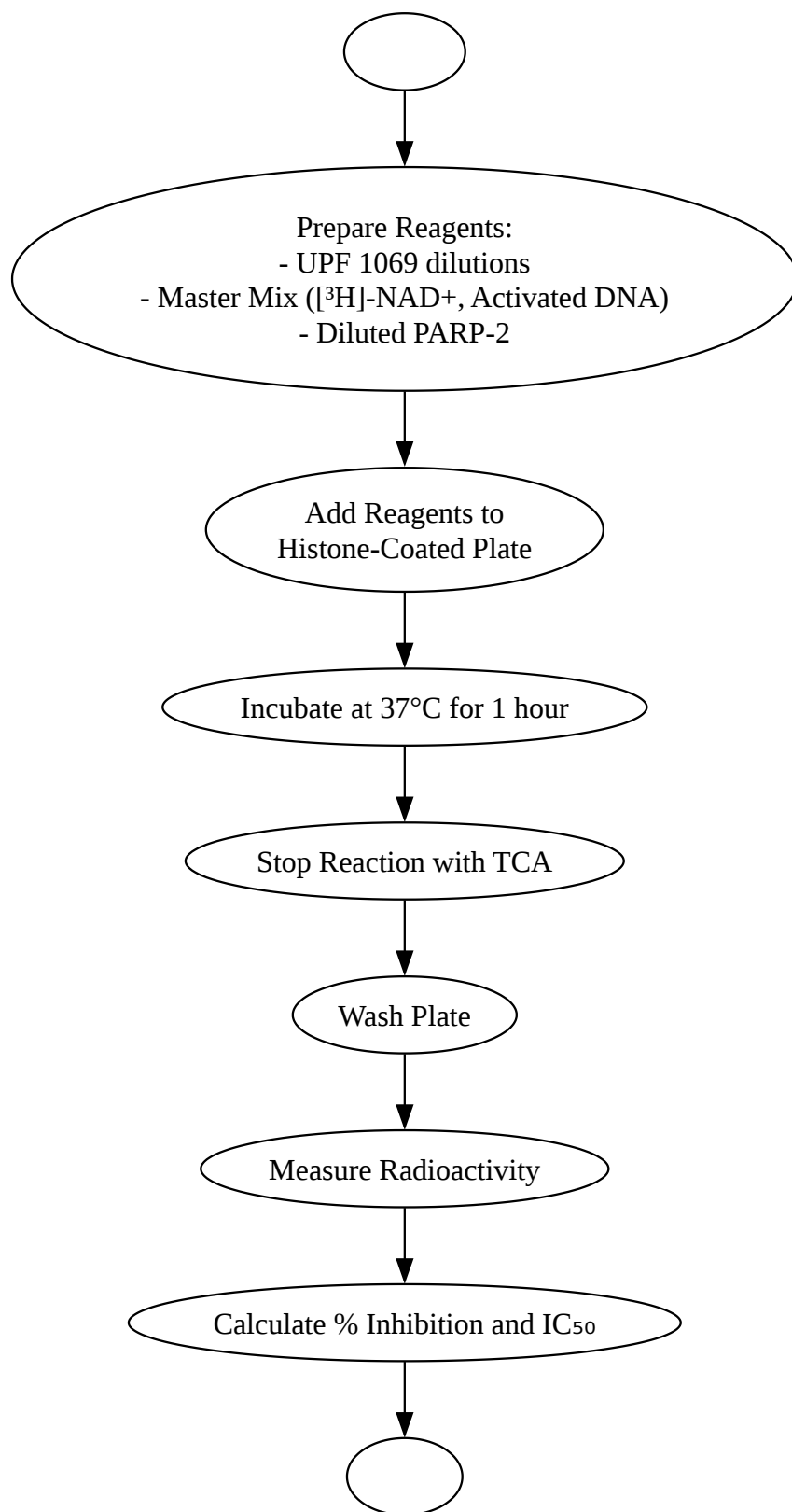
Materials:

- Recombinant human PARP-2 enzyme

- Histone-coated 96-well plates
- Activated DNA (e.g., sonicated salmon sperm DNA)
- [³H]-NAD⁺
- Assay Buffer (50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 μM DTT)
- Wash Buffer (PBS with 0.05% Tween-20)
- Stop Solution (10% Trichloroacetic acid (TCA))
- **UPF 1069** (dissolved in DMSO)

Procedure:

- Prepare serial dilutions of **UPF 1069** in Assay Buffer.
- To each well of the histone-coated plate, add 25 μL of the **UPF 1069** dilution.
- Add 25 μL of a master mix containing activated DNA and [³H]-NAD⁺ to each well.
- Initiate the reaction by adding 50 μL of diluted PARP-2 enzyme to each well.
- Incubate the plate at 37°C for 1 hour.
- Stop the reaction by adding 100 μL of ice-cold 10% TCA.
- Wash the plate three times with Wash Buffer.
- Air-dry the plate and add liquid scintillation cocktail to each well.
- Measure the radioactivity using a scintillation counter.
- Calculate the percentage of inhibition relative to the DMSO control to determine the IC₅₀ value.



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Cellular Viability Assay

This protocol determines the effect of **UPF 1069** on the proliferation and survival of cancer cell lines.

Materials:

- Cancer cell line of interest (e.g., LNCaP for prostate cancer)
- Complete cell culture medium
- **UPF 1069** (dissolved in DMSO)
- 96-well plates
- Cell viability reagent (e.g., MTT, MTS, or CellTiter-Glo®)
- Microplate reader

Procedure:

- Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Prepare serial dilutions of **UPF 1069** in complete culture medium.
- Remove the existing medium and add the medium containing different concentrations of **UPF 1069**. Include a DMSO-only control.
- Incubate the plate for a duration relevant to the cell line's doubling time (e.g., 72 hours).
- At the end of the incubation, add the cell viability reagent according to the manufacturer's instructions.
- Measure the absorbance or luminescence using a microplate reader.
- Normalize the data to the DMSO control and plot a dose-response curve to determine the IC_{50} value.^[9]

Western Blot for PARylation

This method is used to detect the level of poly(ADP-ribosyl)ation (PAR) in cells treated with **UPF 1069**, providing a direct measure of PARP-2 activity inhibition.

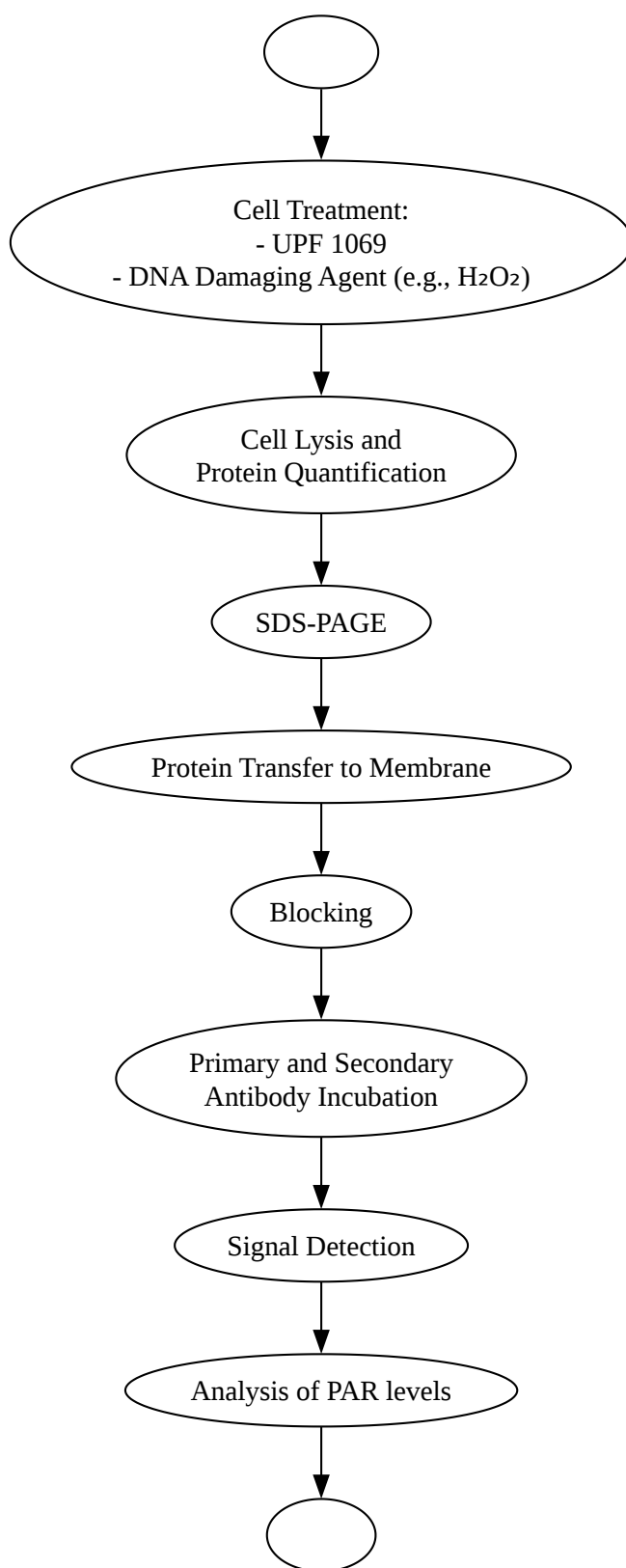
Materials:

- Cell line of interest
- **UPF 1069**
- DNA-damaging agent (e.g., H₂O₂)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- Primary antibodies: anti-PAR and anti-PARP-2
- HRP-conjugated secondary antibody
- Chemiluminescent substrate

Procedure:

- Treat cells with the desired concentrations of **UPF 1069** for a specified time.
- Induce DNA damage by treating with H₂O₂ for a short period (e.g., 10 minutes) to stimulate PARP activity.
- Lyse the cells in ice-cold lysis buffer.
- Determine protein concentration using a BCA or Bradford assay.
- Separate protein lysates by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST.
- Incubate the membrane with the primary antibody (anti-PAR or anti-PARP-2) overnight at 4°C.

- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using a chemiluminescent substrate and an imaging system. A reduction in the PAR signal in **UPF 1069**-treated cells indicates inhibition of PARP activity.[10]



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Conclusion

UPF 1069 is a highly selective and potent PARP-2 inhibitor that serves as a critical tool for the functional characterization of PARP-2. Its utility in distinguishing the roles of PARP-2 from PARP-1 has been demonstrated in various studies, particularly in the context of DNA repair and cancer biology. The experimental protocols provided in this guide offer a framework for researchers to effectively utilize **UPF 1069** in their investigations, contributing to a deeper understanding of PARP-2 biology and the development of novel therapeutic strategies.

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- To cite this document: BenchChem. [UPF 1069: A Selective Chemical Probe for PARP-2]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1683455#upf-1069-as-a-chemical-probe-for-parp-2]

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